molecular formula C20H31N5O3S B1681176 Sufotidine CAS No. 80343-63-1

Sufotidine

Katalognummer: B1681176
CAS-Nummer: 80343-63-1
Molekulargewicht: 421.6 g/mol
InChI-Schlüssel: JEYKZWRXDALMNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sufotidin: ist ein lang wirkender, kompetitiver Histamin-H2-Rezeptor-Antagonist, der von Glaxo (heute GlaxoSmithKline) als Antiulkusmittel entwickelt wurde. Es sollte ein Nachfolgeprodukt von Ranitidin (Zantac) sein. Sufotidin wurde entwickelt, um die Magensäuresekretion zu hemmen, und es wurde festgestellt, dass es bei einer Dosierung von 600 mg zweimal täglich eine praktisch 24-stündige Magenanazidität induziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sufotidin umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Triazolstruktur. Die wichtigsten Schritte sind:

  • Bildung des Triazolrings.
  • Einführung der Methylsulfonylmethylgruppe.
  • Anlagerung der Piperidin-1-ylmethylphenoxypropyl-Seitenkette.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Sufotidin würden wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung automatisierter Reaktoren und Reinigungssysteme zur Rationalisierung des Prozesses umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sufotidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Methylsulfonylmethylgruppe kann Oxidationsreaktionen unterliegen.

    Substitution: Der Triazolring und die Piperidin-1-ylmethylphenoxypropyl-Seitenkette können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Substitution: Reagenzien wie Alkylhalogenide oder Sulfonylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Sufotidin mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Sufotidine is a histamine H2-receptor antagonist studied for its acid inhibitory effects and potential use in treating peptic ulcers and related conditions .

Pharmacological Action: this compound competitively inhibits histamine at the parietal cell's H2 receptors, reducing normal and meal-stimulated acid secretion in the stomach . By blocking histamine's binding to H2 receptors on parietal cells, this compound diminishes the effect of other substances like gastrin and acetylcholine that promote acid secretion .

Clinical Applications: Research indicates that this compound markedly inhibits gastric secretion, suggesting its potential usefulness in treating peptic ulceration and esophagitis . Studies have explored its effectiveness in reducing intragastric acidity .

Dosage and Administration:

  • A study involving healthy male volunteers examined this compound at a dose of 600 mg, administered either once in the morning or twice daily .
  • The morning dose of this compound maintained intragastric pH above 3 until 18:00 hours, while twice-daily administration maintained the pH above 3 throughout the 24-hour period .

Efficacy:

  • No significant difference was observed in 24-hour intragastric acidity between this compound 600 mg once at night and this compound 600 mg twice daily on the fifteenth day of dosing. However, nocturnal acidity was decreased to a greater extent by this compound 600 mg at night on the first and fifteenth days .
  • After 15 days of dosing, the acid suppression provided by this compound 600 mg twice daily was significantly attenuated and was associated with a rise in 24-hour plasma gastrin .

Comparison to Other H2-Receptor Antagonists:

  • Cimetidine was the first clinically successful H2 antagonist .
  • Ranitidine was developed as an alternative, with a better tolerability profile, longer-lasting action, and ten times the activity of cimetidine .
  • Proton pump inhibitors (PPIs) have largely superseded H2 receptor antagonists due to their greater effectiveness .

Potential Adverse Effects

  • H2 antagonists have been associated with an increased risk of pneumonia .
  • The use of H2 receptor antagonists is associated with Clostridioides difficile infection . A meta-analysis showed an association between H2RAs and CDI, with the absolute risk of CDI being highest in hospitalized patients receiving antibiotics .

Wirkmechanismus

Sufotidine exerts its effects by competitively inhibiting histamine H2 receptors on the parietal cells of the stomach. This inhibition prevents the activation of proton pumps, thereby reducing gastric acid secretion. The molecular targets involved include the histamine H2 receptors and the associated signaling pathways that regulate acid secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: Die Einzigartigkeit von Sufotidin liegt in seiner langen Wirkdauer und seiner Fähigkeit, eine praktisch 24-stündige Magenanazidität zu induzieren, die der antisekretorischen Wirkung von Protonenpumpenhemmern wie Omeprazol ähnelt .

Biologische Aktivität

Sufotidine, a potent and selective competitive antagonist of the histamine H2 receptor, is primarily utilized in the treatment of conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.

  • Molecular Formula : C20_{20}H31_{31}N5_5O3_3S
  • Molecular Weight : 421.56 g/mol
  • CAS Number : 80343-63-1

This compound functions by competitively inhibiting the H2 receptors located on the parietal cells of the stomach lining. This inhibition results in decreased secretion of gastric acid, thereby alleviating symptoms associated with acid-related disorders. Studies have demonstrated that this compound provides a long-lasting effect on gastric acid suppression compared to other H2 antagonists.

Acid Inhibition Studies

A double-blind, randomized, three-way crossover study assessed the acid inhibitory effect of this compound in healthy males. The findings indicated:

  • Dosage : this compound was administered at 600 mg nocte and 600 mg twice daily over a 15-day period.
  • Results :
    • On day 15, this compound significantly reduced 24-hour intragastric acidity by up to 95% compared to placebo (range: 74% to 99%) .
    • Tolerance to the acid-inhibitory effect was noted with prolonged use, as evidenced by a significant rise in plasma gastrin levels after continuous administration .

Comparative Efficacy with Other H2 Antagonists

This compound has been shown to have superior acid suppression capabilities when compared to other H2 antagonists like famotidine and ranitidine. The following table summarizes findings from various studies:

Medication Dosage 24-Hour Acid Suppression (%) Notes
This compound600 mg bd95%Significant reduction compared to placebo .
Famotidine40 mg bd~85%Less effective than this compound .
Ranitidine150 mg bd~70%Lower potency than both this compound and famotidine .

Safety Profile

While generally well-tolerated, this compound may cause side effects similar to other H2 receptor antagonists, including headache, dizziness, and gastrointestinal disturbances. Importantly, long-term use has been associated with potential cognitive impairment in some populations .

Case Studies

In a cohort study involving individuals using various H2 antagonists, it was found that continuous use of H2 blockers like this compound could be linked to an increased risk of cognitive decline in older adults. This necessitates careful consideration when prescribing for long-term management of acid-related disorders .

Eigenschaften

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYKZWRXDALMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230254
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80343-63-1
Record name Sufotidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUFOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Peracetic acid (1.05 ml of a 6.1M solution) in acetic acid (7 ml) was added to an ice-cooled solution of 1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine (0.82 g) in acetic acid (10 ml) with sodium acetate (0.52 g). The mixture was stirred at room temperature for 18 h, sodium sulphite (1.25 g) added and the mixture evaporated to dryness. The residue was basified to pH 8 with sodium bicarbonate solution, washed with ethyl acetate, basified to pH 10 with sodium carbonate and extracted with ethyl acetate to give a foam (0.46 g). This was crystallised from methyl acetate-petroleum ether (b.p. 60°-80°) to give the title compound as a white solid (0.22 g), m.p. 121°-122°.
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sufotidine
Reactant of Route 2
Reactant of Route 2
Sufotidine
Reactant of Route 3
Sufotidine
Reactant of Route 4
Sufotidine
Reactant of Route 5
Reactant of Route 5
Sufotidine
Reactant of Route 6
Sufotidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.